molecular formula C19H19FN2O3 B7019375 N-[4-(4-fluorophenyl)piperidin-3-yl]-1,3-benzodioxole-5-carboxamide

N-[4-(4-fluorophenyl)piperidin-3-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B7019375
M. Wt: 342.4 g/mol
InChI Key: LNCQNWHXDYFPSM-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)piperidin-3-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a piperidine ring substituted with a fluorophenyl group and a benzodioxole moiety, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)piperidin-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-14-4-1-12(2-5-14)15-7-8-21-10-16(15)22-19(23)13-3-6-17-18(9-13)25-11-24-17/h1-6,9,15-16,21H,7-8,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCQNWHXDYFPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-fluorophenyl)piperidin-3-yl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the formation of the piperidine ring One common approach is the reaction of 4-fluorophenylacetonitrile with piperidine to form the corresponding piperidine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: Biologically, N-[4-(4-fluorophenyl)piperidin-3-yl]-1,3-benzodioxole-5-carboxamide has shown potential in various assays. It may act as an inhibitor or modulator of specific enzymes or receptors, making it useful in studying biological pathways.

Medicine: In the medical field, this compound has been investigated for its pharmacological properties. It may exhibit antiviral, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable in various industrial applications.

Mechanism of Action

The mechanism by which N-[4-(4-fluorophenyl)piperidin-3-yl]-1,3-benzodioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Benzodioxole-containing compounds

  • Fluorophenyl-substituted molecules

Uniqueness: N-[4-(4-fluorophenyl)piperidin-3-yl]-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of structural elements. The presence of both the fluorophenyl group and the benzodioxole moiety contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

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